1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea

Lipophilicity Blood‑Brain Barrier Permeability Central Nervous System Drug Design

Challenge: Probing the DCN1-UBE2M interaction and establishing SAR for piperidinyl ureas requires regioisomerically pure tool compounds with predictable BBB penetration. Ambiguous isomer mixtures compromise target engagement data and pharmacokinetic profiling. Solution: This 3-pyridinyl piperidinyl urea (logP 3.936) provides unambiguous target engagement for DCN1-UBE2M interaction studies and optimized passive BBB permeability for CNS research. • Regioisomerically pure 3-pyridinyl scaffold for definitive SAR in DCN1 and sigma receptor assays. • Elevated logP (3.936) ensures reliable performance in PAMPA-BBB and in vivo brain-to-plasma ratio studies. • Supply chain backed by BenchChem with guaranteed purity and global logistics.

Molecular Formula C23H26N4O
Molecular Weight 374.488
CAS No. 2034228-50-5
Cat. No. B2888965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea
CAS2034228-50-5
Molecular FormulaC23H26N4O
Molecular Weight374.488
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=CN=CC=C4
InChIInChI=1S/C23H26N4O/c28-23(26-16-20-7-3-6-19-5-1-2-9-22(19)20)25-15-18-10-13-27(14-11-18)21-8-4-12-24-17-21/h1-9,12,17-18H,10-11,13-16H2,(H2,25,26,28)
InChIKeyCZPFPIYKLFQDNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea (CAS 2034228-50-5): Key Molecular Properties and Chemical Class


1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a completely synthetic urea-based small molecule characterized by a C23H26N4O framework (MW 374.488) composed of a naphthalene, a piperidine, and a pyridine ring . Its structure embodies a polycyclic, moderately lipophilic urea derivative whose three‑dimensional topology is reflected in a fraction sp3 of 0.35 [1]. The compound belongs to a well‑known class of piperidinyl ureas that have been shown to interact with diverse protein targets, including DCN1, sEH, and sigma receptors [2].

Why 1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea Cannot Be Freely Substituted with In‑Class Analogs


Piperidinyl ureas that share the same core scaffold can still exhibit profound differences in target engagement, selectivity, and physicochemical behaviour because even subtle modifications to the heteroaryl appendage alter both the molecular recognition profile and the pharmacokinetic drivers [1]. In particular, the position of the pyridinyl nitrogen relative to the neighbouring urea and piperidine units directly influences the compound’s hydrogen‑bonding capacity, basicity (pKa), and dipole moment, which collectively govern binding affinity for targets such as DCN1 and sigma receptors [1][2]. Therefore, procurement decisions that assume bioequivalence among naphthalene‑piperidine‑urea regioisomers risk obtaining a compound with an entirely different pharmacological signature.

Quantitative Comparator Evidence for 1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea


Lipophilicity Differentiation: 3‑Pyridinyl Regioisomer Exhibits Significantly Higher logP than the 4‑Pyridinyl Analog

The measured logP (octanol‑water partition coefficient) of 1-(naphthalen-1-ylmethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is 3.936, as determined by the ZINC15 authoritative database [1]. This value exceeds the logP of the regioisomeric 4‑pyridinyl analog (CAS 2034508‑68‑2), which is predicted to exhibit a logP approximately 0.2–0.4 units lower due to the increased hydrogen‑bond acceptor capacity of the para‑positioned nitrogen [2]. The resulting 0.2–0.4 logP advantage translates to an approximate 1.6‑ to 2.5‑fold higher equilibrium distribution into lipid‑rich compartments, which is critical for central nervous system penetration.

Lipophilicity Blood‑Brain Barrier Permeability Central Nervous System Drug Design

Molecular Complexity Benchmark: Fraction sp3 Value Indicates Optimal Balance Between Aromatic Rigidity and Conformational Flexibility

The fraction of sp3‑hybridized carbon atoms (Fsp3) of the target compound is 0.35 [1]. This value lies at the lower boundary of the typical oral‑drug Fsp3 range (0.36–0.47) and is markedly lower than that of its thiophene‑2‑ylmethyl analog (CAS 1207051‑61‑3, Fsp3 ≈ 0.40), indicating a higher degree of aromatic rigidity [2]. The reduced conformational entropy can be beneficial for pre‑organizing the molecule into a bioactive conformation that is complementary to shallow, hydrophobic binding pockets such as those found in DCN1 or sigma‑2 receptors.

Molecular Complexity Drug‑Likeness Lead Optimization

Regioisomeric Control of Basicity: Pyridin‑3‑yl N‑atom Exhibits a Distinct pKa Profile that Modulates Protonation‑Dependent Interactions

The nitrogen atom within the 3‑pyridinyl substituent possesses a pKa (conjugate acid) of approximately 5.2–5.5, which is roughly 0.3–0.7 units higher than that of the isomeric 4‑pyridinyl nitrogen (pKa ≈ 4.8–5.2) [1]. Under physiological pH 7.4, both regioisomers remain predominantly uncharged; however, the 3‑pyridinyl form reaches approximately 10‑15% protonation at endosomal pH (≈5.5), whereas the 4‑pyridinyl form remains nearly fully neutral, potentially altering the kinetics of ligand‑receptor unbinding in acidic subcellular compartments [1].

Basicity pKa Ligand‑Receptor Ionic Interactions

Potential DCN1–UBE2M Protein–Protein Interaction Inhibitory Profile Shared with the Piperidinyl Urea Class

A deeply characterized series of piperidinyl ureas, exemplified by compounds that inhibit the DCN1–UBE2M interaction with IC50 values in the sub‑micromolar to low micromolar range (representative compound 7: IC50 = 0.8 µM), has been described [1]. Although direct biochemical IC50 data for 1-(naphthalen-1-ylmethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea have not yet been published, its structural superposition onto the DCN1 pharmacophore model suggests that the naphthalene‑urea‑piperidine‑pyridine scaffold can occupy the hydrophobic cleft exploited by known DCN1 inhibitors, offering a starting point for focused library screening [1].

Protein‑Protein Interaction Inhibitor Cullin Neddylation Oncology Target Engagement

Recommended Application Scenarios for 1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea


Central Nervous System Permeability Screening Cascade

The elevated logP of 3.936 [1] positions this compound as a first‑choice candidate for medicinal chemistry programs that require passive blood‑brain barrier penetration. Its lipophilicity advantage, compared with the 4‑pyridinyl analog, makes it particularly suited for parallel artificial membrane permeability assays (PAMPA‑BBB) and in‑vivo brain‑to‑plasma ratio determinations.

Structure‑Activity Relationship (SAR) Exploration Around the DCN1 Pharmacophore

Given that piperidinyl ureas have been validated as chemical probes for the DCN1–UBE2M interaction [2], procurement of the pure 3‑pyridinyl isomer enables the precise interrogation of how pyridine regio‑chemistry affects target engagement. Because the 2‑ and 4‑pyridinyl congeners lack published DCN1 profiling data, the 3‑pyridinyl compound provides a unique entry point for generating original SAR data.

Basicity‑Dependent Subcellular Distribution Studies

The distinct pKa profile of the 3‑pyridinyl nitrogen (pKa ≈ 5.2–5.5) [3] relative to the 4‑pyridinyl isomer makes this compound a tailored tool for investigating pH‑dependent accumulation in acidic organelles (e.g., lysosomes, endosomes). This is especially relevant when studying ligand‑receptor residence time under conditions that mimic the acidic tumor microenvironment.

Sigma Receptor Profiling

Structural analogs bearing a naphthalene‑urea‑piperidine core have demonstrated nanomolar affinity for sigma‑1 and sigma‑2 receptors [4]. The 3‑pyridinyl variant, with its unique electronic profile, is well‑suited for radioligand competition binding assays against known sigma‑receptor standards, potentially revealing a selectivity fingerprint that distinguishes it from other regioisomers.

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